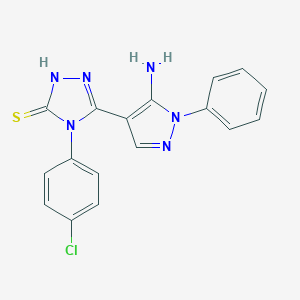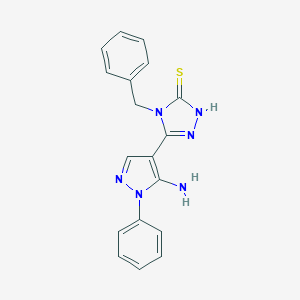
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone, also known as EDP-420, is a synthetic compound that belongs to the family of pyrimidinones. It has been found to have potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone is not fully understood. However, it has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone can prevent the growth and proliferation of cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, specifically prostate cancer cells. It has also been found to have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone in lab experiments is its specificity for BRD4, which makes it a promising candidate for targeted therapies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are important factors to consider when developing a drug for clinical use.
Orientations Futures
There are several future directions for the research and development of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its toxicity and pharmacokinetics in order to determine its suitability for clinical use. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine and 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires heating. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4,6-dimethyl-2(1H)-pyrimidinone has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in the treatment of prostate cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)-4,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-13-8-6-5-7-12(13)16-11(3)9-10(2)15-14(16)17/h5-9H,4H2,1-3H3 |
Clé InChI |
NCHCALSDSRZTKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=CC(=NC2=O)C)C |
SMILES canonique |
CCOC1=CC=CC=C1N2C(=CC(=NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)



![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)

![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)